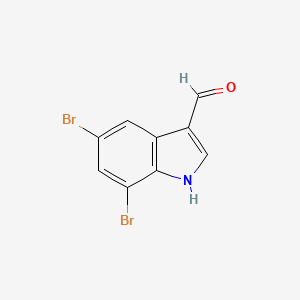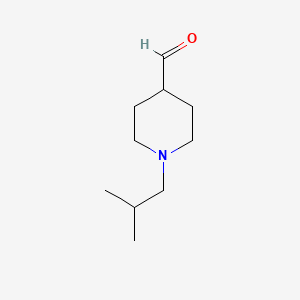
cis-2-fluorocyclopropyl)-N-((R)-1-phenylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-2-fluorocyclopropyl)-N-(®-1-phenylethyl)acetamide is a chemical compound with the molecular formula C13H16FNO It is known for its unique structural features, including a fluorocyclopropyl group and a phenylethylacetamide moiety
Méthodes De Préparation
The synthesis of cis-2-fluorocyclopropyl)-N-(®-1-phenylethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluorocyclopropyl Group: This step involves the cyclopropanation of an appropriate alkene with a fluorinating agent under controlled conditions.
Introduction of the Phenylethyl Group: The phenylethyl group is introduced through a nucleophilic substitution reaction, where a suitable phenylethyl halide reacts with an intermediate.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, typically using acetic anhydride or a similar reagent.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and more efficient catalysts.
Analyse Des Réactions Chimiques
cis-2-fluorocyclopropyl)-N-(®-1-phenylethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorocyclopropyl group, where nucleophiles like amines or thiols replace the fluorine atom, forming new derivatives.
Hydrolysis: The acetamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Applications De Recherche Scientifique
cis-2-fluorocyclopropyl)-N-(®-1-phenylethyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of cis-2-fluorocyclopropyl)-N-(®-1-phenylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorocyclopropyl group is known to enhance the compound’s binding affinity and selectivity, while the phenylethylacetamide moiety contributes to its overall stability and bioavailability. The exact pathways and targets may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
cis-2-fluorocyclopropyl)-N-(®-1-phenylethyl)acetamide can be compared with other similar compounds, such as:
cis-2-chlorocyclopropyl)-N-(®-1-phenylethyl)acetamide: This compound has a chlorine atom instead of fluorine, which affects its reactivity and biological activity.
trans-2-fluorocyclopropyl)-N-(®-1-phenylethyl)acetamide: The trans isomer has different stereochemistry, leading to variations in its chemical and biological properties.
cis-2-fluorocyclopropyl)-N-((S)-1-phenylethyl)acetamide: The (S)-enantiomer has a different configuration at the chiral center, which can influence its interactions with biological targets.
Propriétés
Numéro CAS |
127199-12-6 |
|---|---|
Formule moléculaire |
C12H14FNO |
Poids moléculaire |
207.24 g/mol |
Nom IUPAC |
(1R,2R)-2-fluoro-N-[(1R)-1-phenylethyl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C12H14FNO/c1-8(9-5-3-2-4-6-9)14-12(15)10-7-11(10)13/h2-6,8,10-11H,7H2,1H3,(H,14,15)/t8-,10+,11-/m1/s1 |
Clé InChI |
XWUIVRLWEGBPDB-DVVUODLYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CC2F |
SMILES isomérique |
C[C@H](C1=CC=CC=C1)NC(=O)[C@H]2C[C@H]2F |
SMILES canonique |
CC(C1=CC=CC=C1)NC(=O)C2CC2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Rac-(1S,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B3418621.png)



![2-[[[(2R)-3-[(1Z)-1-hexadecen-1-yloxy]-2-[(1-oxohexadecyl)oxy]propoxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-ethanaminium, inner salt](/img/structure/B3418657.png)

![[3,6,8-tris(dimethylsulfamoyl)pyren-1-yl] Acetate](/img/structure/B3418670.png)





